molecular formula C10H10O4 B3433975 3-(3-Formylphenoxy)propanoic acid CAS No. 70170-90-0

3-(3-Formylphenoxy)propanoic acid

Cat. No. B3433975
CAS RN: 70170-90-0
M. Wt: 194.18 g/mol
InChI Key: VPDYHAJZJLWFRD-UHFFFAOYSA-N
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Description

“3-(3-Formylphenoxy)propanoic acid” is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It has a molecular weight of 194.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring conjugated to a propanoic acid . The carboxylic acid group is found in the syn conformation . The three-dimensional organization in the crystal is based on C-H⋯O and O-H⋯O interactions .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 99-101 degrees Celsius . .

Scientific Research Applications

Pharmacological Applications

Phenolic compounds, such as Chlorogenic Acid (CGA) and Cinnamic acid derivatives, have been extensively studied for their pharmacological properties. CGA exhibits a broad spectrum of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. It also plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018). Cinnamic acid derivatives, noted for their antitumor efficacy, have been re-evaluated for their synthetic methodologies and biological evaluation in anticancer research, highlighting their potential in medicinal research (De, Baltas, & Bedos-Belval, 2011).

Environmental and Material Science Applications

The review on Phosphonic acids illuminates their bioactive properties and applications across chemistry, biology, and physics, indicating the synthesis and application versatility of phosphonic acids in designing supramolecular or hybrid materials and for functionalization of surfaces (Sevrain, Berchel, Couthon, & Jaffrès, 2017). Additionally, the sorption experiments with phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) on soil and organic matter highlight environmental implications of such compounds, underscoring the importance of understanding the environmental behavior and fate of chemically related compounds (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

“3-(3-Formylphenoxy)propanoic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-(3-formylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-8-2-1-3-9(6-8)14-5-4-10(12)13/h1-3,6-7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDYHAJZJLWFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70170-90-0
Record name 3-(3-formylphenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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